molecular formula C13H15ClN2O4S3 B2467150 4-((4-chlorophenyl)sulfonyl)-N-ethyl-2-(ethylsulfonyl)thiazol-5-amine CAS No. 863450-13-9

4-((4-chlorophenyl)sulfonyl)-N-ethyl-2-(ethylsulfonyl)thiazol-5-amine

Cat. No.: B2467150
CAS No.: 863450-13-9
M. Wt: 394.9
InChI Key: YLQZZZOZXDLLCW-UHFFFAOYSA-N
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Description

4-((4-chlorophenyl)sulfonyl)-N-ethyl-2-(ethylsulfonyl)thiazol-5-amine is a synthetic organic compound belonging to the thiazole family Thiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-chlorophenyl)sulfonyl)-N-ethyl-2-(ethylsulfonyl)thiazol-5-amine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Sulfonylation: The thiazole intermediate is then sulfonylated using chlorosulfonic acid to introduce the sulfonyl group.

    Substitution Reaction: The chlorosulfonyl derivative is reacted with 4-chlorophenylsulfonyl chloride in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl groups, converting them to sulfides.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl chloride moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Bases like triethylamine or pyridine are often employed in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-((4-chlorophenyl)sulfonyl)-N-ethyl-2-(ethylsulfonyl)thiazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through various mechanisms:

    Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Modulation: It can interact with cellular receptors, altering their signaling pathways.

    Molecular Targets: Common targets include kinases, proteases, and other enzymes involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-chlorophenyl)sulfonyl)-2-(ethylsulfonyl)-N-(3,3,5-trimethylcyclohexyl)thiazol-5-amine
  • 4-((4-chlorophenyl)sulfonyl)-2-(ethylsulfonyl)-N-(2-morpholinoethyl)thiazol-5-amine
  • 4-((4-chlorophenyl)sulfonyl)-2-(ethylsulfonyl)-N-isopentylthiazol-5-amine

Uniqueness

4-((4-chlorophenyl)sulfonyl)-N-ethyl-2-(ethylsulfonyl)thiazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of sulfonyl and thiazole functionalities makes it a versatile compound for various applications.

Properties

IUPAC Name

4-(4-chlorophenyl)sulfonyl-N-ethyl-2-ethylsulfonyl-1,3-thiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O4S3/c1-3-15-11-12(16-13(21-11)22(17,18)4-2)23(19,20)10-7-5-9(14)6-8-10/h5-8,15H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLQZZZOZXDLLCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(N=C(S1)S(=O)(=O)CC)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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